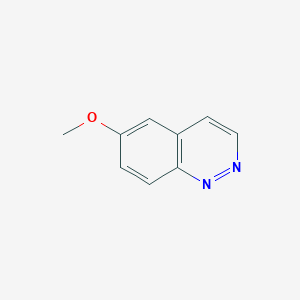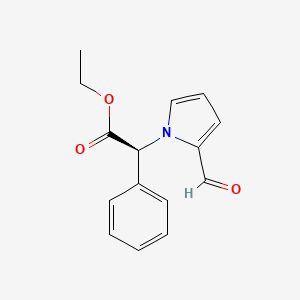![molecular formula C15H17NO3 B13028881 Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)
Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate is a complex organic compound characterized by its spiro structure, which involves a naphthalene ring fused to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate typically involves multi-step reactions. One common method includes the Stollé type reaction, where 3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine] hydrochlorides react with oxalyl chloride to form intermediate compounds. These intermediates undergo cyclocondensation with various nucleophiles to yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action for Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]: These compounds share a similar spiro structure and are used in various applications, including as fluorescence sensors.
Spiro[quinoline-2,1’-cycloalkanes]: These compounds also feature a spiro structure and are studied for their biological activity.
Uniqueness
Methyl 5’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-pyrrolidine]-6-carboxylate is unique due to its specific naphthalene-pyrrolidine fusion, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H17NO3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
methyl 2'-oxospiro[7,8-dihydro-5H-naphthalene-6,4'-pyrrolidine]-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-19-14(18)11-2-3-12-7-15(5-4-10(12)6-11)8-13(17)16-9-15/h2-3,6H,4-5,7-9H2,1H3,(H,16,17) |
Clave InChI |
HGQZHNSQQGFFRV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(CC3(CC2)CC(=O)NC3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


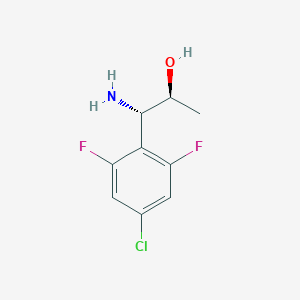
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)


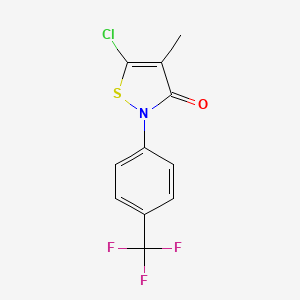
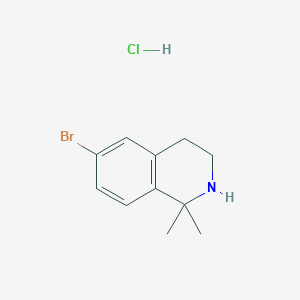
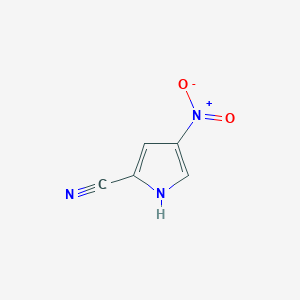
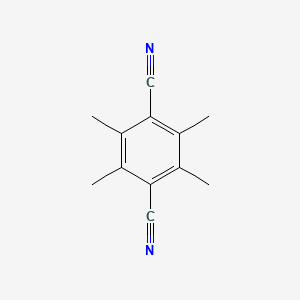
![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
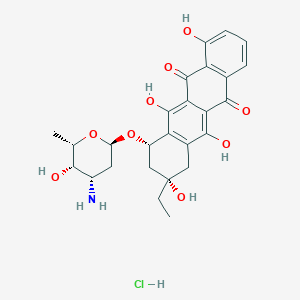
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
